physicochemical properties of 2,3,3',5,5'-Pentachlorobiphenyl
physicochemical properties of 2,3,3',5,5'-Pentachlorobiphenyl
Technical Whitepaper: Physicochemical Profiling and Toxicokinetic Dynamics of 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111)
Part 1: Executive Summary
2,3,3',5,5'-Pentachlorobiphenyl (PCB 111) represents a critical model compound within the "non-dioxin-like" (NDL) class of polychlorinated biphenyls. Unlike its coplanar counterparts (e.g., PCB 126), PCB 111 possesses a mono-ortho substitution pattern combined with a specific lack of para-substitution on either ring. This structural configuration prevents the molecule from assuming the planar conformation required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).
For drug development and toxicology professionals, PCB 111 serves as a vital reference standard for distinguishing between AhR-mediated toxicity (dioxin-like) and CAR/PXR-mediated pleiotropic effects (phenobarbital-like). Its high lipophilicity (Log Kow ~6.7) and metabolic resistance make it a persistent organic pollutant (POP) of interest for modeling bioaccumulation kinetics and CYP450 induction profiles distinct from dioxins.
Part 2: Molecular Architecture & Steric Analysis
The physicochemical behavior of PCB 111 is dictated by its substitution pattern. The chlorine atom at the ortho position (C2) introduces steric hindrance with the hydrogen atoms on the opposing ring, forcing a non-planar dihedral angle. Furthermore, the absence of chlorine at the para positions (C4, C4') significantly reduces its ability to stack or intercalate with DNA/receptors in a planar fashion.
Structural Visualization
The following diagram illustrates the substitution logic and the resulting steric clash that defines PCB 111 as a non-dioxin-like congener.
Figure 1: Structural logic of PCB 111. The 2-position chlorine forces ring rotation, while the lack of 4,4' substitution prevents dioxin-like planar alignment.
Part 3: Physicochemical Properties
The following parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles in biological systems. Data represents a synthesis of experimental values and high-fidelity QSAR predictions.
| Property | Value | Unit | Significance in Research |
| Molecular Formula | C12H5Cl5 | - | Base for mass spectrometry (M+ cluster). |
| Molecular Weight | 326.43 | g/mol | Determines diffusion rates and membrane permeability. |
| Physical State | Solid (Crystalline) | - | Standard handling requirement. |
| Melting Point | 104 - 107 | °C | Indicates lattice stability; relevant for solid-phase extraction. |
| Boiling Point | ~378 - 412 | °C | High thermal stability; requires high GC oven temps. |
| Log Kow | 6.53 - 6.71 | - | High Lipophilicity. Predicts rapid adipose tissue sequestration. |
| Water Solubility | ~1.34 × 10-2 | mg/L (25°C) | Extremely hydrophobic; requires organic solvents (Hexane/DCM). |
| Vapor Pressure | ~9.0 × 10-6 | Pa (25°C) | Semi-volatile; prone to long-range atmospheric transport. |
| Henry’s Law Const. | ~7.9 × 10-5 | atm-m³/mol | High volatility from water; partitions readily into air. |
Part 4: Toxicokinetics & Metabolic Pathways
For drug development scientists, PCB 111 acts as a specific inducer of the CYP2B subfamily (Phenobarbital-type induction), contrasting with the CYP1A induction seen with dioxin-like PCBs.
Mechanism of Action
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Absorption: Rapid passive diffusion across the gastrointestinal tract due to high Log Kow.
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Distribution: Preferential accumulation in lipid-rich tissues (adipose, liver, brain).
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Metabolism:
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PCB 111 is metabolized slowly due to the high degree of chlorination.
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Primary Pathway: Arene oxide formation via CYP2B enzymes.
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Metabolites: Hydroxylated PCBs (OH-PCBs), typically at the para (4,4') positions where hydrogens are available.
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Excretion: Biliary excretion of conjugated metabolites (glucuronides/sulfates).
Metabolic Workflow Diagram
Figure 2: Toxicokinetic pathway of PCB 111, highlighting CAR/PXR-mediated induction of CYP2B enzymes, distinct from the AhR pathway.
Part 5: Analytical Methodologies
Accurate quantification of PCB 111 requires separation from interfering congeners (e.g., PCB 115, 110) which often co-elute on standard non-polar columns.
Recommended Protocol: Isotope Dilution GC-MS/MS
This protocol ensures specificity and corrects for matrix effects, essential for biological matrices (blood/tissue).
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Internal Standard Spiking:
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Add 13C12-labeled PCB 111 to the sample prior to extraction. This acts as a surrogate for recovery correction.
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Extraction:
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Solid Samples (Tissue/Soil): Soxhlet extraction with Hexane:Acetone (1:1) for 16 hours.
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Liquid Samples (Plasma): Liquid-Liquid Extraction (LLE) with Hexane/Methyl tert-butyl ether (MTBE).
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Cleanup (Critical Step):
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Acid Silica Gel: Removes lipids.
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Florisil Column: Fractionates PCBs from more polar interferences.
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Instrumental Analysis:
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System: Gas Chromatography coupled to Triple Quadrupole Mass Spectrometry (GC-MS/MS).
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Column: Phenomenex Zebron ZB-5MS or DB-5ms (60m x 0.25mm x 0.25µm). Note: A 60m column is preferred over 30m to resolve PCB 111 from isobaric interferences.
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Carrier Gas: Helium at 1.2 mL/min (constant flow).
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Ionization: Electron Impact (EI) at 70 eV.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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Precursor Ion: m/z 326 (M+)
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Product Ions: m/z 256 (M - 2Cl) and m/z 220 (M - 3Cl).
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Part 6: References
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Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.
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Hansen, L. G. (1998). The Ortho Side of PCBs: Occurrence and Disposition. Springer US. (Foundational text on non-dioxin-like PCBs).
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U.S. EPA. (2025). CompTox Chemicals Dashboard: 2,3,3',5,5'-Pentachlorobiphenyl.
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World Health Organization (WHO). (2005).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. (Clarifies exclusion of PCB 111 from TEF list).
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NIST. (2025). SRM 2262 - Polychlorinated Biphenyls in Isooctane. (Standard reference material for PCB analysis).
